



# Total Synthesis of Curindolizine: Application Notes and Protocols

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Compound of Interest		
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This document provides a detailed overview of the total synthesis of **Curindolizine**, a structurally complex polypyrrole alkaloid. The methodology is based on the 14-step abiotic coupling approach developed by the Maimone group.[1][2][3][4] This synthesis is notable for its strategic approach to constructing the intricate trimeric C10N framework of the natural product.

**Curindolizine**, isolated from the fungus Curvularia sp., has demonstrated anti-inflammatory properties, making its synthetic accessibility a topic of significant interest.[5][6] The synthesis leverages a convergent strategy, wherein the precursor curvulamine is first synthesized and then coupled with another C10N fragment to yield the final product.[1][2][3][4]

### I. Overview of the Synthetic Strategy

The total synthesis of **Curindolizine** is a multi-stage process that first involves the construction of curvulamine, a dimeric pyrrole alkaloid, which is then elaborated to the trimeric **Curindolizine**. The initial biomimetic approach, which aimed to couple curvulamine with another C10N fragment, proved unsuccessful.[1][2][3][4] This led to the development of a successful 14-step abiotic coupling strategy.[1][2][3][4]

The biosynthetic pathway is believed to involve a Michael addition reaction between curvulamine and an enone derived from procuramine.[1][5][6] The synthetic route, while not biomimetic in its key coupling step, provides a reliable method for accessing this complex natural product.



## **II. Key Synthetic Transformations and Data**

The following table summarizes the key reaction steps, conditions, and yields for the synthesis of key intermediates and **Curindolizine**.

Step	Reaction	Reagents and Conditions	Yield (%)
A	Formation of Dienone Intermediate	Aldol/Boc- migration/E1cB elimination pathway from Boc-protected 2- formylpyrroles and a vinylogous ester.[1]	~30% (in a single step to the cyclized product)
В	Cyanohydrin Formation	Acetaldehyde, TMSCN, Et3N, CH2Cl2, 0 °C to rt	95%
С	Coupling of Cyanohydrin and Pyrroloazepinone	KHMDS, HMPA, THF, -78 °C	Not specified
D	Corey-Bakshi-Shibata (CBS) Reduction	(R)-2-methyl-CBS- oxazaborolidine (1.0 equiv), BH3•DMS (2.0 equiv), DCM, 23 °C, 1 h	84% (42% (-)-isomer + 42% (+)-epi-isomer) [1]
E	DIBAL-H Reduction	DIBAL (5.0 equiv), DCM, -78 °C, 30 min, then silica gel	70%[1]
F	Final Abiotic Coupling to Curindolizine	Michael addition of curvulamine to an enone derived from procuramine.[1]	Not specified

## **III. Experimental Protocols**



The following are detailed protocols for key stages in the total synthesis of **Curindolizine**.

### **Protocol 1: Synthesis of the Pyrroloazepinone Core**

This protocol describes the formation of the  $10\pi$ -aromatic nucleus via a cyclization of a dienone intermediate.

- To a solution of the dienone precursor (1.0 equiv) in anhydrous THF, add sodium tertbutoxide (NaOt-Bu) (1.2 equiv) at room temperature.
- Stir the reaction mixture for the time specified by TLC analysis until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired pyrroloazepinone.

## Protocol 2: CBS Reduction for Enantioselective Synthesis

This protocol details the asymmetric reduction of a ketone to establish a key stereocenter.

- To a solution of the ketone starting material (1.0 equiv) in dry DCM at 23 °C, add (R)-2-methyl-CBS-oxazaborolidine (1.0 equiv).
- To this mixture, add BH3•DMS (2.0 equiv) dropwise over 5 minutes.
- Stir the reaction for 1 hour at 23 °C.
- Carefully quench the reaction by the slow addition of methanol at 0 °C.
- Concentrate the mixture under reduced pressure.



• Purify the resulting diastereomers by flash column chromatography on silica gel.

#### **Protocol 3: DIBAL-H Reduction**

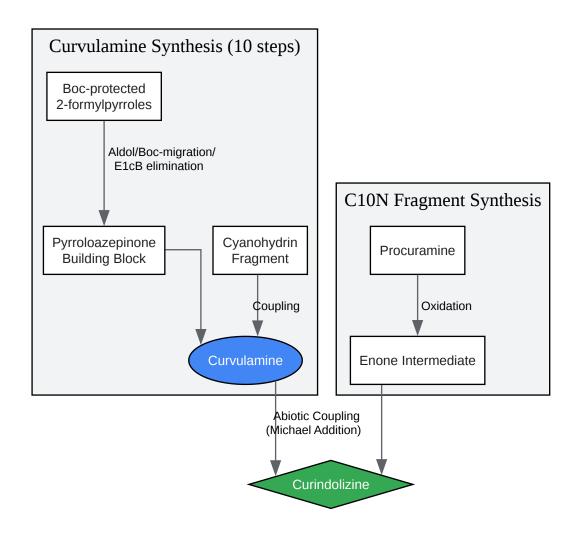
This protocol describes the reduction of a nitrile or ester functionality.

- Dissolve the substrate (1.0 equiv) in dry DCM and cool the solution to -78 °C under an inert atmosphere.
- Add DIBAL-H (5.0 equiv) dropwise to the solution, maintaining the temperature at -78 °C.
- Stir the reaction mixture for 30 minutes.
- Add silica gel to the reaction mixture and allow it to warm to room temperature over 5 minutes.
- Filter the mixture through a pad of Celite, washing with DCM.
- Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

# IV. VisualizationsSynthetic Workflow

The following diagram illustrates the overall synthetic strategy for **Curindolizine**, highlighting the convergent approach.





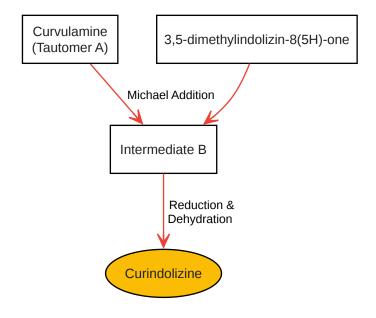
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Caption: Overall synthetic workflow for the total synthesis of **Curindolizine**.

### **Proposed Biosynthetic Michael Addition**

This diagram illustrates the proposed key bond-forming step in the biosynthesis of **Curindolizine**.





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